2-Chloro-3-iodo-6-methoxypyridine

Description

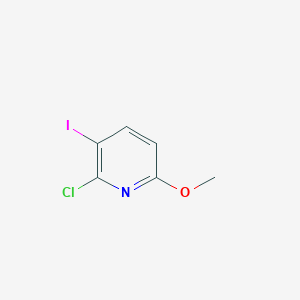

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-iodo-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFZMBLOJHPSAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201298880 | |

| Record name | 2-Chloro-3-iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227580-90-6 | |

| Record name | 2-Chloro-3-iodo-6-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227580-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-iodo-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201298880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Computational Studies

Deprotonation and Metalation

Computational studies and specific data regarding the computed C-H acidity relationships in the deprotometalation of 2-Chloro-3-iodo-6-methoxypyridine are not available in the reviewed scientific literature. While theoretical calculations, such as those using Density Functional Theory (DFT), are powerful tools for predicting the regioselectivity of deprotonation by calculating the relative acidities of C-H bonds in similar heterocyclic compounds, specific findings for this compound have not been reported.

Applications of 2 Chloro 3 Iodo 6 Methoxypyridine and Its Derivatives in Advanced Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of chloro, iodo, and methoxy (B1213986) groups on the pyridine (B92270) ring of 2-Chloro-3-iodo-6-methoxypyridine provides orthogonal reactivity. This allows for sequential and site-selective reactions, such as cross-coupling, nucleophilic substitution, and metallation, enabling the construction of intricate molecular architectures.

The pyridine nucleus is a fundamental structural motif present in numerous biologically active compounds and top-selling pharmaceuticals. fao.orgresearchgate.net The development of efficient methods to access highly substituted pyridines is therefore of significant interest. This compound is an excellent starting material for creating such molecules. The differential reactivity of the C-Cl and C-I bonds allows for stepwise functionalization through various cross-coupling reactions. For instance, the more reactive C-I bond can undergo Suzuki or Sonogashira coupling, followed by a subsequent coupling reaction at the C-Cl position. This sequential approach provides access to a diverse range of di- and tri-substituted pyridines that would be challenging to synthesize through other methods.

Transition-metal-free cross-coupling reactions have also been developed to functionalize pyridines. ynu.edu.cn These methods, often facilitated by Lewis acids, allow for the introduction of alkyl and alkynyl groups onto the pyridine ring. ynu.edu.cn Such strategies contribute to the diverse toolkit available for synthesizing complex pyridine derivatives from precursors like this compound.

| Reaction Type | Position 1 (Iodo) | Position 2 (Chloro) | Resulting Structure |

| Suzuki Coupling | Aryl/Heteroaryl | - | 2-Chloro-3-(aryl/heteroaryl)-6-methoxypyridine |

| Sonogashira Coupling | Alkynyl | - | 2-Chloro-3-(alkynyl)-6-methoxypyridine |

| Sequential Suzuki | Aryl 1 | Aryl 2 | 2-(Aryl 2)-3-(Aryl 1)-6-methoxypyridine |

This table illustrates the sequential functionalization of this compound to generate highly substituted pyridines.

The functional groups on this compound can be elaborated to construct fused ring systems. For example, after initial cross-coupling reactions to introduce appropriate side chains, intramolecular cyclization reactions can be employed to form polycyclic and multicyclic skeletons. These skeletons are often the core structures of complex natural products and medicinally important compounds. The ability to build such intricate frameworks highlights the utility of this pyridine derivative as a key building block in advanced organic synthesis.

Pharmaceutical and Agrochemical Development

The pyridine moiety is a prevalent feature in a vast number of pharmaceuticals and agrochemicals. nih.govbeilstein-journals.org The versatility of this compound makes it a valuable intermediate in the development of these biologically active compounds.

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. medchemexpress.com Its reactive sites allow for the introduction of diverse functional groups, which is crucial for modulating the pharmacological properties of a drug candidate. The ability to perform selective chemical transformations on this scaffold enables the efficient construction of complex drug molecules. For instance, the chloro and iodo groups can be replaced with various nucleophiles or coupled with other fragments to build the desired molecular architecture.

| Drug Class | Synthetic Utility of this compound |

| Kinase Inhibitors | Serves as a core scaffold for building inhibitors that target specific kinases. |

| Antiviral Agents | Used as a starting material for the synthesis of nucleoside and non-nucleoside analogues. |

| Antibiotics | Provides a framework for developing novel antibacterial agents. |

This table showcases the role of this compound as a key intermediate in the synthesis of different classes of drugs.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the modification of complex molecules, such as existing drugs, at a late step in their synthesis. unimi.it This approach can be used to rapidly generate analogues of a lead compound to explore structure-activity relationships (SAR) or to improve pharmacokinetic properties. unimi.it While LSF of pyridine rings can be challenging due to selectivity issues, methods are being developed to address this. unimi.it The principles guiding the reactivity of substituted pyridines, such as those derived from this compound, can inform strategies for the selective late-stage modification of pyridine-containing drugs. nih.gov

The pyridine scaffold is a key component of many kinase inhibitors, a class of drugs that has revolutionized cancer treatment. ed.ac.uk The ability to synthesize a wide variety of substituted pyridines from this compound makes it a valuable tool in the discovery of new kinase inhibitors. By systematically varying the substituents on the pyridine ring, medicinal chemists can optimize the potency and selectivity of these inhibitors.

In addition to kinase inhibitors, this versatile building block can be utilized in the development of novel antibiotics and antiviral agents. The emergence of drug-resistant bacteria and viruses necessitates the discovery of new therapeutic agents with novel mechanisms of action. nih.govnih.gov The structural diversity that can be achieved using this compound as a starting material provides a rich source of new chemical entities for screening against these challenging targets.

Formulation of Herbicides and Fungicides

The pyridine core is a well-established scaffold in agrochemicals due to its bioactivity and tunable properties. Substituted pyridines are integral to the development of numerous herbicides and fungicides. nih.gov The presence of both halogen and methoxy substituents in derivatives of this compound suggests its potential as a precursor or intermediate in the synthesis of next-generation crop protection agents.

Research into pyridine-based agrochemicals has shown that iodo-methoxypyridine derivatives are utilized in the formulation of effective herbicides and fungicides, contributing to crop protection with minimized environmental impact. chemimpex.comchemimpex.com For instance, 5-Iodo-2-methoxypyridine is a known intermediate in the synthesis of various agrochemicals. chemimpex.com Similarly, 2-Chloro-6-methoxypyridin-3-amine serves as a building block in the creation of new agrochemical compounds. guidechem.com The development of novel herbicides based on natural compounds is an ongoing area of research, with a focus on identifying new modes of action to combat herbicide resistance. mdpi.comcitefactor.org

The fungicidal potential of pyridine derivatives is also significant. Substituted pyridines are common motifs in commercial fungicides, and research continues to explore new derivatives for improved efficacy. nih.gov The combination of a chloro-substituent and a methoxy group on the pyridine ring, as seen in this compound, is a feature found in some fungicidal compounds.

Below is a table summarizing the application of related pyridine derivatives in agrochemicals:

| Compound Name | Application | Reference |

| 5-Iodo-2-methoxypyridine | Intermediate in the formulation of herbicides and fungicides | chemimpex.com |

| 2-Iodo-5-methoxypyridine | Used in the formulation of crop protection agents | chemimpex.com |

| 2-Chloro-6-methoxypyridin-3-amine | Building block in the synthesis of agrochemicals | guidechem.com |

| Substituted Pyridines | Common motifs in agrochemical and pharmaceutical products | nih.gov |

Material Science Applications

The unique electronic and structural properties of substituted pyridines make them valuable components in the field of material science. Their applications range from the creation of advanced polymers to their use as ligands in functional materials like metal-organic frameworks.

Substituted pyridine derivatives are being explored for their potential in creating advanced materials such as polymers for electronics and functional coatings. The nitrogen atom in the pyridine ring can influence the electronic properties of a polymer, making it a candidate for use in sensors and other electronic devices. For example, 2,6-substituted pyridine derivative-containing conjugated polymers have been synthesized and have shown promise as sensors for metal ions due to their photoluminescent properties. rsc.org

In the realm of coatings, pyridine derivatives have been investigated for their ability to enhance performance. Pyridine salts of aromatic sulfonic acids have been used as curing catalysts in surface coating compositions. google.com Furthermore, eco-friendly pyridine derivatives are being studied for their potential as corrosion inhibitors for carbon steel. researchgate.net While direct evidence for the use of this compound in these specific applications is not available, its substituted pyridine structure suggests it could be a valuable intermediate for creating polymers and coatings with tailored properties.

The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions, making pyridine derivatives valuable ligands in the construction of Metal-Organic Frameworks (MOFs) and in the development of catalysts. semanticscholar.org MOFs are porous crystalline materials with applications in gas storage, separation, and catalysis. nih.gov The properties of a MOF are highly dependent on the nature of the organic ligand.

Substituted pyridines have been widely used as ligands in the synthesis of MOFs. researchgate.net For instance, pyridine-induced structural reconfiguration has been used to create ultrathin 2D MOFs for oxygen evolution reactions. rsc.org Halogenated pyridine ligands can also be incorporated into MOFs, with a luminescent zinc(II) MOF showing high iodine capture capabilities. acs.org 2-Chloro-6-methoxy-3-nitropyridine is known as a synthetic intermediate for nitrogen-containing ligands, further highlighting the role of such substituted pyridines in this field. guidechem.com

In catalysis, metal complexes with pyridine-based ligands have shown significant activity in a variety of reactions. Palladium(II) complexes with pyridine ligands have demonstrated catalytic effectiveness in Suzuki-Miyaura coupling, with the basicity of the pyridine ligand influencing the catalytic activity. acs.org Cationic pyridinium (B92312) substituted ligands have been used in platinum and palladium complexes for C-H functionalization catalysis. umich.edu Organometallic ruthenium arene complexes with azopyridine ligands have even shown catalytic activity in the oxidation of glutathione (B108866). nih.gov The structural features of this compound make it a potential candidate for a ligand or a precursor to a ligand in the design of novel MOFs and catalysts.

The table below provides examples of substituted pyridine derivatives used as ligands in MOFs and catalysts.

| Ligand/Complex Type | Application | Reference |

| 2,6-Substituted Pyridine Derivatives | Ligands for conjugated polymers used as metal ion sensors | rsc.org |

| Pyridine-based Ligands | Used in the synthesis of Metal-Organic Frameworks (MOFs) | nih.govresearchgate.net |

| Pyridine-induced MOFs | Formation of ultrathin 2D MOFs for oxygen evolution reaction | rsc.org |

| Halogenated Pyridine Ligands | Incorporated into MOFs for applications like iodine capture | acs.org |

| 2-Chloro-6-methoxy-3-nitropyridine | Synthetic intermediate for nitrogen-containing ligands | guidechem.com |

| Palladium(II) Complexes with Pyridine Ligands | Catalysts for Suzuki-Miyaura coupling | acs.org |

| Cationic Pyridinium Substituted Ligands | Used in platinum and palladium complexes for C-H functionalization catalysis | umich.edu |

| Ruthenium Arene Complexes with Azopyridine Ligands | Catalytic oxidation of glutathione | nih.gov |

Analytical and Characterization Techniques in Research on 2 Chloro 3 Iodo 6 Methoxypyridine

Spectroscopic Methods

Spectroscopic techniques are fundamental in determining the molecular structure of 2-Chloro-3-iodo-6-methoxypyridine by analyzing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the proton NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) group protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR provides information about the different types of carbon atoms in the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

| ¹H NMR Data for Related Compounds |

| Compound |

| 2-Phenylpyridine (3a) |

| 2-(3-Methoxyphenyl)pyridine (3i) |

| 2-(4-Methoxyphenyl)pyridine (3j) |

| 7',8'-Dihydro-5'H-spiro[ rsc.orgrsc.orgdioxolane-2,6'-quinoline] (3s) |

| 2-(4-Iodophenyl)quinoline (4i) |

| ¹³C NMR Data for Related Compounds |

| Compound |

| 2-Phenylpyridine (3a) |

| 2-(3-Methoxyphenyl)pyridine (3i) |

| 7',8'-Dihydro-5'H-spiro[ rsc.orgrsc.orgdioxolane-2,6'-quinoline] (3s) |

| 2-(4-Iodophenyl)quinoline (4i) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, which can be used to confirm the molecular formula. The isotopic pattern of chlorine and iodine would also be observable in the mass spectrum, further confirming the presence of these elements.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The bonds within a molecule vibrate at specific frequencies, and when these frequencies correspond to the frequency of infrared light, the light is absorbed. An IR spectrum is a plot of absorbance or transmittance versus frequency (usually expressed as wavenumber, cm⁻¹). For this compound, characteristic absorption bands would be expected for the C-Cl, C-I, C-O, and C=N bonds, as well as the aromatic C-H bonds.

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Flash Column Chromatography

Flash column chromatography is a common purification technique used in organic synthesis. It is a rapid form of column chromatography that uses a stationary phase, typically silica (B1680970) gel, and a mobile phase, a solvent or mixture of solvents. rsc.org The crude product mixture is loaded onto the column, and the mobile phase is passed through under pressure. rsc.org The components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. rsc.org For the purification of this compound, a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) would likely be used. rsc.org

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds. The sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase in the column and the mobile phase, which is an inert gas. The time it takes for a compound to travel through the column to the detector is known as the retention time, which is a characteristic property of the compound under a specific set of conditions. GC can be used to determine the purity of this compound and to monitor the progress of reactions in which it is involved. Some chemical suppliers may use GC or GC-MS (Gas Chromatography-Mass Spectrometry) to analyze their products. synhet.com

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the analysis of this compound for several purposes, including reaction monitoring, purity assessment, and identification of byproducts.

In a typical application, a reverse-phase HPLC or UPLC system would be used to separate the compound from a mixture. For a related compound, 2-Chloro-3-methoxypyridine, a reverse-phase method using a C18 column with a mobile phase of acetonitrile (B52724) and water with an acid modifier like formic acid (for MS compatibility) has been described. sigmaaldrich.comsielc.com This type of method would be a starting point for developing a separation for this compound.

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. In positive ion mode (ESI+), the molecule would be expected to be detected as the protonated molecular ion [M+H]⁺. The high-resolution mass spectrum would provide the accurate mass of the ion, which can be used to confirm the elemental composition. For this compound (C₆H₅ClINO), the theoretical exact mass can be calculated and compared to the experimental value.

While specific experimental data for this compound is not available, a hypothetical LC/MS analysis would yield data that could be presented as follows:

Table 1: Hypothetical LC/MS Data for this compound

| Parameter | Expected Value/Observation |

| Retention Time (t_R) | Dependent on specific column and mobile phase conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Observed Ion [M+H]⁺ (m/z) | Expected around 269.91 (based on most abundant isotopes) |

| Molecular Formula | C₆H₅ClINO |

| Calculated Exact Mass | 269.9077 |

This data would be crucial for confirming the presence of the target compound in a reaction mixture or a purified sample.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. This results in significantly faster analysis times and greater resolution compared to traditional HPLC. For the analysis of this compound, UPLC would be the preferred chromatographic method for purity determination and quality control.

The principles of separation are similar to HPLC, typically employing a reverse-phase column. The enhanced resolution of UPLC is particularly advantageous for separating the target compound from closely related impurities, such as isomers or starting materials. For instance, in the synthesis of this compound, UPLC could effectively separate it from any remaining 2-chloro-6-methoxypyridine (B123196) or di-iodinated byproducts.

A UPLC method for a similar compound, 2-Chloro-3-methoxypyridine, has been noted to be possible using columns with 3 µm particles for faster applications, which is a step towards UPLC technology. sielc.com A full UPLC method would offer even greater speed and efficiency. The output from a UPLC system equipped with a UV detector (such as a photodiode array detector) would be a chromatogram showing the peak of the compound, with the area of the peak being proportional to its concentration. Purity is often assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Illustrative UPLC Method Parameters for Analysis of a Substituted Pyridine

| Parameter | Example Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% to 95% B over 2 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at a specified wavelength (e.g., 254 nm) |

These parameters are illustrative and would require optimization for the specific analysis of this compound.

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For an unambiguous confirmation of the structure of this compound, obtaining a single crystal of suitable quality and performing an X-ray diffraction analysis would be the gold standard.

As of now, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures. cam.ac.uk Should a researcher successfully crystallize this compound and perform X-ray analysis, the resulting data would include the unit cell dimensions, space group, and atomic coordinates.

Table 3: Example of Crystallographic Data Presentation

| Parameter | Hypothetical Data |

| Chemical Formula | C₆H₅ClINO |

| Formula Weight | 269.47 |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Åα = 90°, β = XX.XX°, γ = 90° |

| Volume | XXX.X ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | X.XXX g/cm³ |

This crystallographic data provides irrefutable proof of the molecular structure and is a critical piece of information for any novel compound intended for further study or application.

Q & A

Q. How can the molecular structure of 2-Chloro-3-iodo-6-methoxypyridine be characterized experimentally?

- Methodological Answer : Combine FTIR and FT-Raman spectroscopy to identify functional groups and vibrational modes. Assign peaks by comparing experimental data with B3LYP/6-311++G or B3PW91/cc-pVTZ computational models, which account for electron correlation and basis set effects . For conformational analysis, use temperature-dependent NMR to study rotational barriers of the methoxy group. Reference spectral libraries (e.g., NIST Chemistry WebBook ) to validate iodine and chlorine signatures.

Q. What synthetic routes yield high-purity this compound?

- Methodological Answer : Optimize a two-step halogenation protocol:

Chlorination : Start with 6-methoxypyridine and use POCl₃ under reflux (110°C, 6 hr) to introduce chlorine at the 2-position.

Iodination : Employ Ullmann coupling with CuI as a catalyst in DMF at 80°C to substitute the 3-position with iodine . Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm with high-resolution mass spectrometry (HRMS).

Advanced Research Questions

Q. How can contradictions in regioselectivity during cross-coupling reactions involving this compound be resolved?

- Methodological Answer : Analyze steric and electronic factors using DFT calculations (B3LYP/6-31G*) to map transition states for Suzuki-Miyaura or Buchwald-Hartwig couplings. The iodine atom’s polarizability enhances reactivity at C3, while the methoxy group’s electron-donating effect directs substitution to C6. Validate predictions with kinetic isotope effect (KIE) studies and X-ray crystallography of intermediates .

Q. What computational methods best predict vibrational frequencies and electronic properties?

- Methodological Answer : Use hybrid DFT functionals (e.g., B3-LYP or B3-PW91) with 6-311G(df,p) basis sets for harmonic frequency calculations. Apply scaling factors (0.961–0.989) to align computed frequencies with experimental FTIR/Raman data . For electronic properties (e.g., HOMO-LUMO gaps), include solvent effects via the COSMO model and validate against UV-Vis spectra in ethanol or DMSO .

Intermediate Research Questions

Q. What strategies mitigate halogen exchange (e.g., I → Cl) during long-term storage?

- Methodological Answer : Store the compound in amber vials under inert gas (Ar/N₂) at −20°C to minimize photolytic and oxidative degradation. Pre-treat glassware with silanizing agents to reduce surface reactivity. Monitor stability via periodic GC-MS analysis and compare with freshly synthesized batches .

Q. How to design a computational model for reaction mechanisms involving this compound?

- Methodological Answer : Use Gaussian 16 or ORCA software to model reaction pathways. For nucleophilic aromatic substitution, optimize geometries at the MP2/cc-pVTZ level and calculate activation energies using intrinsic reaction coordinate (IRC) analysis. Validate with kinetic data (Arrhenius plots) from controlled temperature experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.